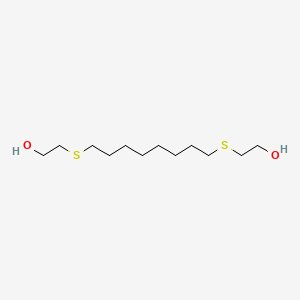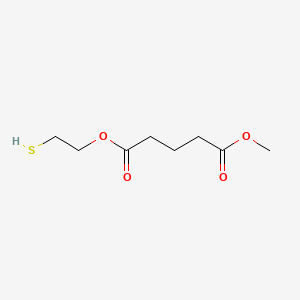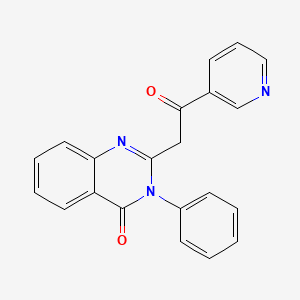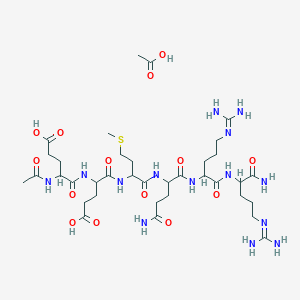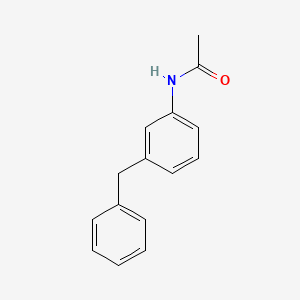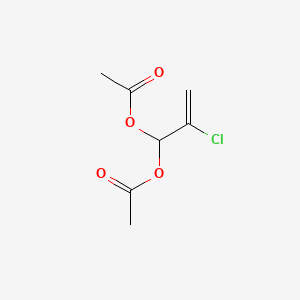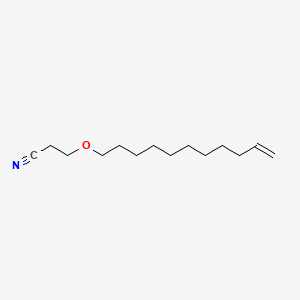
Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4'-fluoro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of this compound includes a piperidine ring, a phenyl group, and various substituents that contribute to its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone to form a β-hydroxy ketone.
Reduction: Using reducing agents like sodium borohydride to convert ketones to alcohols.
Substitution Reactions: Introducing substituents such as chlorine and fluorine through halogenation reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis using automated reactors. The process may include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Synthesis: Continuous introduction of reactants into a reactor for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation reactions can introduce or replace halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine, fluorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be used to study receptor interactions and signal transduction pathways.
Medicine
Medicinally, butyrophenone derivatives are known for their antipsychotic properties. This compound may be investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry
Industrially, it can be used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of butyrophenone derivatives typically involves interaction with neurotransmitter receptors in the brain. These compounds may act as antagonists at dopamine receptors, thereby modulating neurotransmission and exerting antipsychotic effects. The specific molecular targets and pathways involved can vary depending on the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: A well-known butyrophenone antipsychotic.
Droperidol: Another butyrophenone used as an antiemetic and antipsychotic.
Trifluperidol: A potent antipsychotic with a similar structure.
Uniqueness
The uniqueness of Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride lies in its specific substituents, which may confer distinct pharmacological properties compared to other butyrophenones.
Eigenschaften
CAS-Nummer |
57257-41-7 |
|---|---|
Molekularformel |
C28H30Cl2FNO2 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
4-[4-[(4-chlorophenyl)-hydroxy-phenylmethyl]piperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C28H29ClFNO2.ClH/c29-25-12-10-23(11-13-25)28(33,22-5-2-1-3-6-22)24-16-19-31(20-17-24)18-4-7-27(32)21-8-14-26(30)15-9-21;/h1-3,5-6,8-15,24,33H,4,7,16-20H2;1H |
InChI-Schlüssel |
ITNIXNNCCRHPRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[NH+](CCC1C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


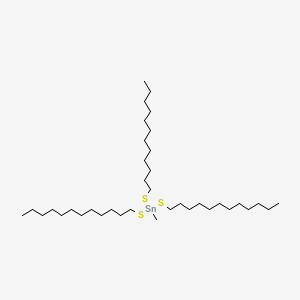


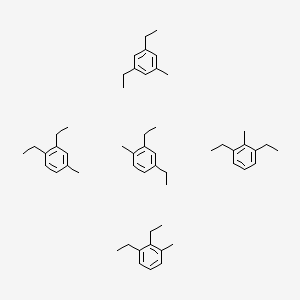
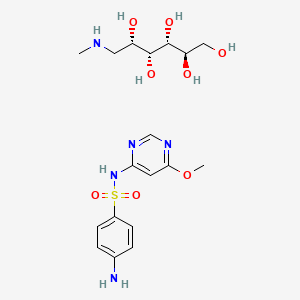
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
